HIV-(GP120)-Fragment (308-331)

Übersicht

Beschreibung

Ripasudil, known by its trade name Glanatec, is a rho kinase inhibitor primarily used for the treatment of glaucoma and ocular hypertension . It was first approved for use in Japan in September 2014 . Ripasudil works by reducing intraocular pressure, making it a valuable medication for patients who do not respond well to other treatments.

Wissenschaftliche Forschungsanwendungen

Ripasudil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Rho-Kinase-Inhibitoren und deren chemischen Eigenschaften verwendet.

Biologie: Ripasudil wird in der Forschung über Zellsignalisierungswege und Zytoskelett-Organisation eingesetzt.

Industrie: Die Verbindung wird bei der Entwicklung neuer ophthalmologischer Lösungen und anderer pharmazeutischer Formulierungen verwendet.

5. Wirkmechanismus

Ripasudil entfaltet seine Wirkung durch die Hemmung der Rho-assoziierten, spulenförmigen, kohlenstoffhaltigen Proteinkinase (ROCK). Diese Hemmung führt zur Entspannung des Trabekelwerks, wodurch der Abfluss des Kammerwassers durch den Schlemm-Kanal erhöht und der Augeninnendruck gesenkt wird . Die beteiligten molekularen Zielstrukturen umfassen ROCK1 und ROCK2, die bei der Kontraktionskontrolle der glatten Muskulatur eine wichtige Rolle spielen .

Ähnliche Verbindungen:

Einzigartigkeit von Ripasudil: Ripasudil ist aufgrund seiner hohen Selektivität und Potenz als Rho-Kinase-Inhibitor einzigartig. Die Einführung eines Fluoratoms und einer chiralen Methylgruppe verstärkt seine pharmakologische Wirkung im Vergleich zu Fasudil deutlich . Darüber hinaus hat Ripasudil in klinischen Studien vielversprechende Ergebnisse für Erkrankungen gezeigt, die über Glaukom hinausgehen, wie z. B. diabetische Retinopathie .

Wirkmechanismus

Target of Action

The HIV (GP120) fragment (308-331) is a peptide derived from the V3 loop of HIV IIIB gp120 . Its primary target is the HIV-1 IIIB . This fragment plays a crucial role in the inhibition of the fusion activity of antisera to recombinant human HIV proteins .

Mode of Action

The HIV (GP120) fragment (308-331) interacts with its target by conjugating with keyhole limpet hemocyanin (KLH), which generates a specific anti-HIV antibody . This interaction results in the inhibition of the infection of primary human T cells by HIV-1 IIIB, as well as syncytium formation .

Biochemical Pathways

The HIV (GP120) fragment (308-331) affects the pathway involving the HIV surface glycoprotein gp120 and its transmembrane counterpart gp41 . These proteins assemble in trimers to form spikes on the surface of virions . The gp120 envelope glycoprotein contains variable loops V1, V2, and V3, as well as a binding site for its primary receptor CD4 .

Pharmacokinetics

The fragment’s ability to inhibit the fusion activity of antisera to recombinant human hiv proteins suggests that it may have a significant impact on the bioavailability of these proteins .

Result of Action

The result of the action of the HIV (GP120) fragment (308-331) is the generation of a specific anti-HIV antibody . This leads to the inhibition of the infection of primary human T cells by HIV-1 IIIB and the prevention of syncytium formation .

Action Environment

The fragment’s ability to generate a specific anti-hiv antibody suggests that its action, efficacy, and stability may be influenced by factors such as the presence of keyhole limpet hemocyanin (klh) and the specific characteristics of the hiv-1 iiib target .

Biochemische Analyse

Biochemical Properties

The HIV (GP120) Fragment (308-331) interacts with keyhole limpet hemocyanin (KLH), a protein used in vaccine development, to generate a specific anti-HIV antibody . This interaction is vital for the body’s immune response against HIV .

Cellular Effects

The HIV (GP120) Fragment (308-331) has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the receptor and coreceptors on the surface of the host cell, triggering a series of infection events, including virus attachment to the host cell, virus-cell membrane fusion, and viral genetic material transfer .

Molecular Mechanism

The HIV (GP120) Fragment (308-331) exerts its effects at the molecular level through binding interactions with biomolecules. It adopts two distinct conformational states to balance viral infection and immune escape. One is a closed state resistant to most neutralization antibodies, and the other is an open state responsible for the binding of the receptor and coreceptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ripasudilhydrochloridhydrat wird durch eine Reihe chemischer Reaktionen synthetisiert. Die Synthese beinhaltet die Einführung eines Fluoratoms an der C4-Position des Isochinolin-Moleküls und die chirale Anlagerung einer Methylgruppe an die C2'-Position des 1,4-Diazepan-Moleküls . Die spezifischen Reaktionsbedingungen und Reagenzien, die bei der Synthese verwendet werden, sind proprietär und werden nicht im Detail öffentlich bekannt gegeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von Ripasudil beinhaltet das Auflösen von Ripasudilhydrochloridhydrat und relevanten Hilfsstoffen in Wasser. Anschließend wird eine gequollene Natriumhyaluronat-wässrige Lösung zu der Arzneimittellösung gegeben, gefolgt von gleichmäßigem Rühren, Filtrieren und Unterverpacken, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ripasudil unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich, um seine pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Halogenierungsreaktionen beinhalten häufig Reagenzien wie Fluor-Gas oder andere Halogenierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ripasudil, die unterschiedliche pharmakologische Aktivitäten und Eigenschaften haben können.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Ripasudil: Ripasudil is unique due to its high selectivity and potency as a rho kinase inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown promising results in clinical trials for conditions beyond glaucoma, such as diabetic retinopathy .

Biologische Aktivität

The HIV (gp120) fragment (308-331), derived from the V3 loop of the HIV-1 envelope glycoprotein, plays a significant role in the virus's ability to infect host cells. This peptide has been studied extensively for its biological activity, particularly in relation to its interactions with cellular receptors and its potential as a therapeutic target.

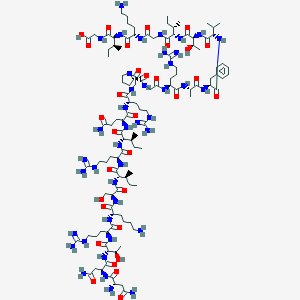

Structure and Composition

The sequence of the HIV (gp120) fragment (308-331) is as follows:

- One Letter Code : NNTRKSIRIQRGPGRAFVTIGKIG

- Three Letter Code : Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly

- Molecular Weight : 2640.11 Da

- Molecular Formula : C114H199N41O31

- Purity : > 95% .

Interaction with CD4 Receptors

The gp120 protein is crucial for the attachment of HIV to host cells. It binds to CD4 receptors on T cells, facilitating viral entry. The fragment (308-331) has been shown to completely block fusion inhibition activity when exposed to antisera targeting recombinant human HIV proteins, indicating its potential role in inhibiting viral entry .

Induction of Apoptosis in Microglia

Research has demonstrated that the gp120 fragment can induce apoptosis in primary cultured microglia, a type of immune cell in the brain. This effect is mediated through the P2X7 receptor, which is associated with inflammatory responses. Treatment with naringin, a bioflavonoid, was found to mitigate this apoptosis by inhibiting the upregulation of P2X7 expression induced by gp120 . This suggests that the fragment not only facilitates viral entry but also contributes to neuroinflammation and neurotoxicity.

Targeting gp120 for Drug Development

The gp120 envelope glycoprotein, including the fragment (308-331), presents multiple interfaces for potential therapeutic intervention. Various strategies have been explored, including small molecule inhibitors and broadly neutralizing antibodies that target conserved regions of gp120 . For instance, temsavir, an attachment inhibitor, binds directly to gp120 and prevents its interaction with CD4 receptors .

Case Studies and Research Findings

- Naringin Study : In a study examining the protective effects of naringin against gp120-induced microglial injury, results indicated a significant decrease in apoptosis when naringin was administered alongside gp120, highlighting a potential therapeutic avenue for neuroprotective strategies in HIV-infected individuals .

- In Vivo Studies : A study involving anti-HIV hyper-immune eggs demonstrated that these could induce anti-idiotypic antibodies against gp120 fragments, including 308-331. This suggests a novel approach for vaccine development targeting specific peptide fragments of the virus .

Summary of Key Findings

Eigenschaften

IUPAC Name |

2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEZUJKCGLFCJM-AULMXMCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H199N41O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.